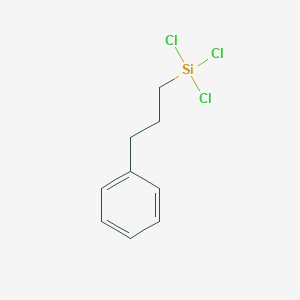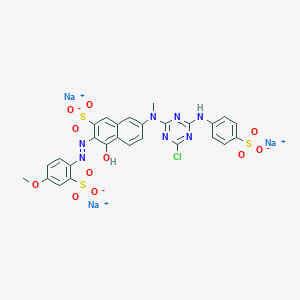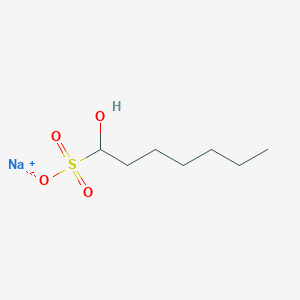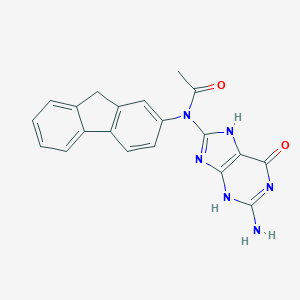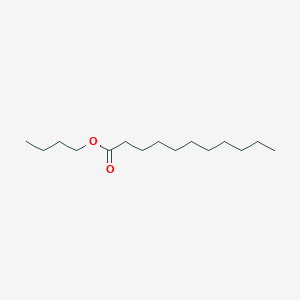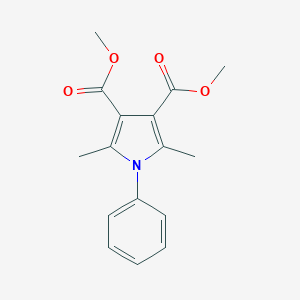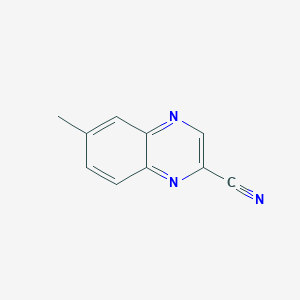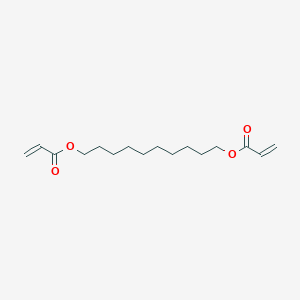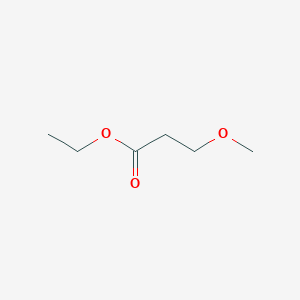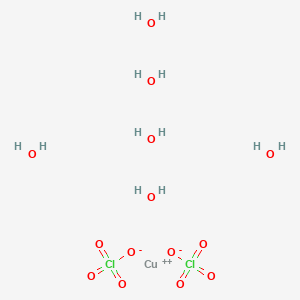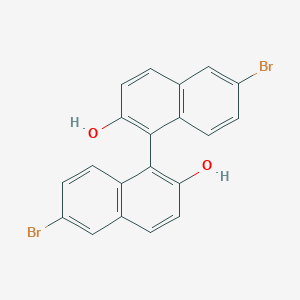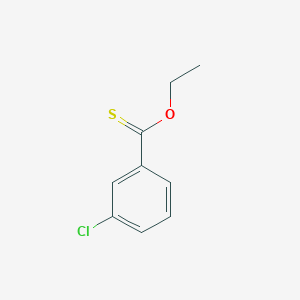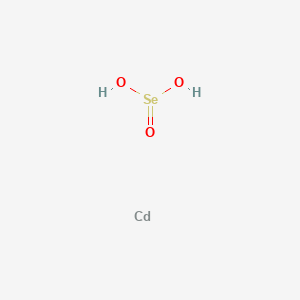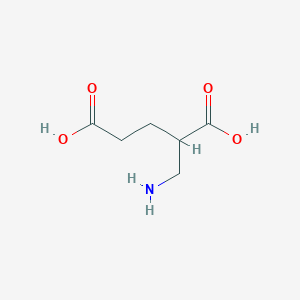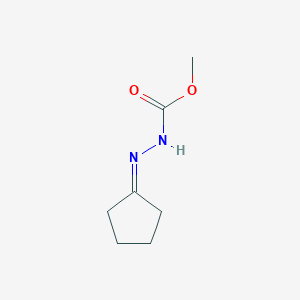
Hydrazinecarboxylic acid, cyclopentylidene-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazinecarboxylic acid, cyclopentylidene-, methyl ester is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Hydrazinecarboxylic acid, 1-cyclopentylidene-, methyl ester or CPME. It is a colorless liquid that is soluble in organic solvents and has a characteristic odor.
Mécanisme D'action
The mechanism of action of Hydrazinecarboxylic acid, cyclopentylidene-, methyl ester is not fully understood. However, it is believed to exert its antitumor activity by inhibiting the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Effets Biochimiques Et Physiologiques
Hydrazinecarboxylic acid, cyclopentylidene-, methyl ester has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been found to inhibit the growth of cancer cells and to induce cell cycle arrest.
Avantages Et Limitations Des Expériences En Laboratoire
Hydrazinecarboxylic acid, cyclopentylidene-, methyl ester has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized. It also exhibits potent antitumor activity, making it a valuable tool for studying the mechanisms of cancer cell growth and proliferation.
However, there are also limitations to the use of Hydrazinecarboxylic acid, cyclopentylidene-, methyl ester in lab experiments. It is a toxic compound that requires careful handling, and its use may pose a risk to researchers. Additionally, its mechanism of action is not fully understood, which may limit its usefulness in certain types of experiments.
Orientations Futures
There are several future directions for research on Hydrazinecarboxylic acid, cyclopentylidene-, methyl ester. One area of interest is the development of more potent analogs of the compound that exhibit improved antitumor activity. Another area of interest is the study of the compound's potential use in combination with other anticancer agents to enhance their effectiveness.
Conclusion:
Hydrazinecarboxylic acid, cyclopentylidene-, methyl ester is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It exhibits potent antitumor activity and has been studied as a potential anticancer agent. Its mechanism of action is not fully understood, and its use in lab experiments requires careful handling. There are several future directions for research on Hydrazinecarboxylic acid, cyclopentylidene-, methyl ester, including the development of more potent analogs and the study of its potential use in combination with other anticancer agents.
Méthodes De Synthèse
The synthesis of Hydrazinecarboxylic acid, cyclopentylidene-, methyl ester can be achieved through various methods. One of the most common methods is the reaction of hydrazine hydrate with cyclopentanone in the presence of a catalyst such as acetic acid. The resulting product is then esterified with methanol to form Hydrazinecarboxylic acid, cyclopentylidene-, methyl ester.
Applications De Recherche Scientifique
Hydrazinecarboxylic acid, cyclopentylidene-, methyl ester has been extensively studied for its potential applications in various fields. One of the most significant applications is in the field of medicinal chemistry. It has been found to exhibit antitumor activity and has been studied as a potential anticancer agent. It has also been studied for its potential use in the treatment of Alzheimer's disease.
Propriétés
Numéro CAS |
14702-41-1 |
|---|---|
Nom du produit |
Hydrazinecarboxylic acid, cyclopentylidene-, methyl ester |
Formule moléculaire |
C7H12N2O2 |
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
methyl N-(cyclopentylideneamino)carbamate |
InChI |
InChI=1S/C7H12N2O2/c1-11-7(10)9-8-6-4-2-3-5-6/h2-5H2,1H3,(H,9,10) |
Clé InChI |
PKAJSILBTDHGRK-UHFFFAOYSA-N |
SMILES |
COC(=O)NN=C1CCCC1 |
SMILES canonique |
COC(=O)NN=C1CCCC1 |
Synonymes |
2-Cyclopentylidenehydrazine-1-carboxylic acid methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



